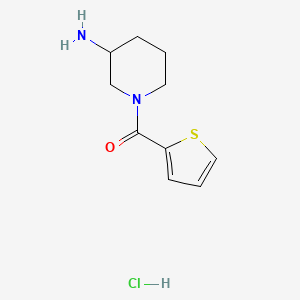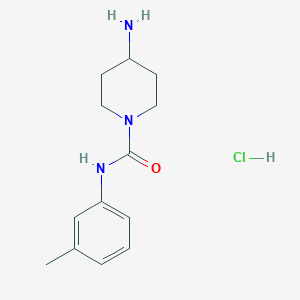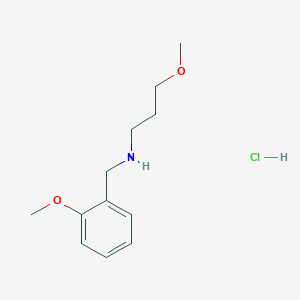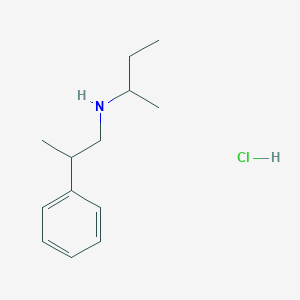![molecular formula C16H18ClNO3 B3086220 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride CAS No. 1158592-92-7](/img/structure/B3086220.png)
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride
Vue d'ensemble
Description
The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride” is a small molecule . It belongs to the class of organic compounds known as dibenzylbutane lignans . These are lignan compounds containing a 2,3-dibenzylbutane moiety .
Synthesis Analysis
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis of these compounds incorporated the benzo[d][1,3]dioxole subunit . The compounds were characterized by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallographic results . The structure of these compounds was further confirmed by multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied . The synthesis process involved the use of stable and readily available starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various techniques . The thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .Applications De Recherche Scientifique
Chemical Synthesis and Organic Chemistry Applications
In organic chemistry, compounds containing the benzo[1,3]dioxol moiety, such as 6H-Benzo[c]chromen-6-ones, are significant due to their presence in various natural products and pharmacologically relevant structures. These compounds serve as core structures in secondary metabolites and exhibit considerable pharmacological importance. Natural sources produce these compounds in limited quantities, prompting the development of synthetic procedures to obtain them in sufficient amounts for further study and application. Efficient and straightforward synthetic procedures, including Suzuki coupling reactions and reactions of Michael acceptors with 1,3- and 1,5-dicarbonyl compounds, highlight the versatility and potential for creating a wide array of derivatives with varying biological activities (Mazimba, 2016).
Pharmacological and Biological Activities
The structural features of benzodioxole derivatives contribute to a broad spectrum of biological and pharmacological activities. For example, 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives have shown high synthetic and pharmacological potential, including anticoagulant, antimicrobial, and antitumor properties. The synthesis of these derivatives typically involves cyclization of salicylic acid derivatives, with chemical transformations addressing various reaction centers of the heterocyclic fragment of the condensed system. This suggests a promising avenue for developing new molecular systems with attractive pharmacological properties (Hryhoriv et al., 2021).
Environmental Science and Detoxification
In environmental science, the detoxification capabilities of compounds and their derivatives, including probiotics and lactic acid bacteria, have been explored for the removal of carcinogenic contaminants like benzo[a]pyrene from food and water sources. This biological detoxification approach represents an environmentally friendly and cost-effective method for reducing exposure to harmful carcinogens, showcasing the potential for compounds with benzodioxole structures to contribute to environmental health and safety (Shoukat, 2020).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMGYPKSMQYOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086138.png)



amine hydrochloride](/img/structure/B3086163.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
amine hydrochloride](/img/structure/B3086172.png)




amine hydrochloride](/img/structure/B3086198.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)
